3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 2,3-dihydrobenzothiazole core substituted with a propargyl group (prop-2-yn-1-yl) at position 3 and a methyl group at position 2. The benzamide moiety is further modified with three methoxy groups at positions 3, 4, and 3.
Key structural features include:
- Dihydrobenzothiazole core: Provides a rigid, planar framework conducive to π-π stacking and hydrogen-bonding interactions, critical for binding to biological targets .
Synthesis likely involves condensation of a 3,4,5-trimethoxybenzoyl chloride with a 4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-amine intermediate, followed by characterization via spectroscopic methods (e.g., $^1$H NMR, $^{13}$C NMR, IR) and X-ray crystallography .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-6-10-23-18-13(2)8-7-9-17(18)28-21(23)22-20(24)14-11-15(25-3)19(27-5)16(12-14)26-4/h1,7-9,11-12H,10H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVOTKBWVCHYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-amine under basic conditions to yield the desired benzamide derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in industrial synthesis include thionyl chloride, sodium hydroxide, and various organic solvents .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzothiazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle proteins .
Antimicrobial Properties
Research has shown that derivatives of benzothiazole possess antimicrobial activities against various pathogens:
- In vitro Studies : Compounds similar to this benzamide have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Clinical Relevance : Compounds with similar structures have been evaluated for their ability to reduce inflammation in models of arthritis and other inflammatory diseases .
Case Studies
- Anticancer Research : A study published in Molecules highlighted the synthesis and evaluation of similar benzothiazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of benzothiazole derivatives showed promising results against common bacterial strains responsible for infections in humans. The study utilized standard microbiological techniques to assess efficacy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several benzamide and benzothiazole derivatives. A comparative analysis is outlined below:
Key Observations :
Substituent Impact on Bioactivity: The propargyl group in the target compound may enhance reactivity compared to dimethylamino acryloyl in 4g, which shows antibacterial activity . Methoxy groups in the benzamide moiety improve solubility relative to phenyl or methyl substituents in analogues .
Crystallographic Stability :
- The dihydrobenzothiazole core in the target compound likely adopts a planar conformation similar to (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide , which exhibits C–H···O hydrogen bonds critical for crystal packing .
Synthetic Methodology :
- Unlike 4g (synthesized via HOBt/EDC coupling), the target compound may require specialized conditions (e.g., carbodiimide-mediated amidation) to preserve the propargyl group .
Spectroscopic and Crystallographic Trends
- IR Spectroscopy : The target compound’s carbonyl stretch (C=O, ~1690 cm$^{-1}$) aligns with 4g (1690 cm$^{-1}$), indicating similar electronic environments .
- X-ray Analysis : Analogues like (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide (R factor = 0.038) highlight the precision of SHELX-refined structures, a method likely applied to the target compound .
Biological Activity
3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential therapeutic applications. Its unique structure includes methoxy groups and a benzothiazole moiety, which are known to contribute to various biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's IUPAC name is 3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide. Its molecular formula is , indicating a complex arrangement of functional groups that may influence its biological interactions.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 31 | PC3 (Prostate Cancer) | 7.64 | Induces apoptosis via ROS production |
| Compound 32 | PC3 (Prostate Cancer) | 8.89 | Cell cycle arrest at G2/M phase |
These findings suggest that the benzothiazole moiety may play a critical role in anticancer activity by interacting with cellular proteins involved in growth regulation and apoptosis .
The proposed mechanisms of action for 3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide include:
- Enzyme Inhibition : The compound may inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition can lead to decreased nucleotide synthesis and subsequent cell proliferation .
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis through increased reactive oxygen species (ROS) production and activation of pro-apoptotic factors such as p53 and Bax .
- Cell Cycle Arrest : Evidence suggests that this compound can cause cell cycle arrest at the G2/M phase by upregulating cyclin-dependent kinase inhibitors like p21 .
Case Studies
A notable study investigated the effects of related benzothiazole derivatives on various cancer cell lines. The results demonstrated that these compounds exhibited significant antiproliferative effects, particularly against melanoma and prostate cancer cells. The study highlighted the importance of methoxy substitutions in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
